1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

概要

説明

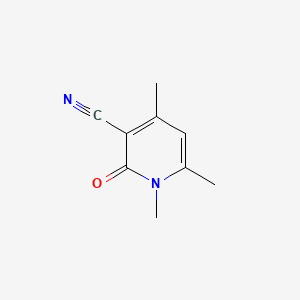

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound with the molecular formula C9H10N2O. It is characterized by the presence of a pyridine ring substituted with three methyl groups, a nitrile group, and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Another method involves the cyclization of 3,5-dimethyl-4-nitropyridine with acetonitrile in the presence of a reducing agent such as iron powder. This reaction is carried out under an inert atmosphere, and the product is purified using column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The starting materials are mixed in a reactor, and the reaction is monitored using analytical techniques such as gas chromatography. The product is then purified through distillation or recrystallization to achieve the desired purity.

化学反応の分析

Types of Reactions

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions with reagents such as bromine or chlorine, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent such as dichloromethane.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.

Substitution: Bromine, chlorine; reactions are conducted in the presence of a catalyst such as iron(III) chloride.

Major Products

Oxidation: Pyridine N-oxides.

Reduction: Primary amines.

Substitution: Halogenated pyridine derivatives.

科学的研究の応用

Introduction to 1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

This compound is a heterocyclic compound with the molecular formula . This compound has garnered interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and organic synthesis.

Structure and Composition

The compound features a pyridine ring substituted with a carbonitrile group and keto functionality. Its structural formula can be represented as follows:

Medicinal Chemistry

This compound has been studied for its potential pharmacological properties. Research indicates that it may exhibit:

- Antimicrobial Activity : Some derivatives of pyridine compounds have shown effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest that modifications of this compound could lead to the development of new anticancer agents.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in:

- Synthesis of Heterocycles : It acts as a building block for the synthesis of more complex heterocyclic compounds through reactions such as cyclization and functional group transformations.

Example Reactions:

- Cyclization Reactions : The compound can undergo cyclization to form various nitrogen-containing heterocycles.

- Functionalization : The carbonitrile group allows for nucleophilic substitutions that can introduce various functional groups.

Agricultural Chemistry

There is emerging interest in the use of pyridine derivatives in agrochemicals. Compounds similar to this compound may be investigated for their potential as:

- Pesticides : Their biological activity could be harnessed to develop new pesticide formulations.

Material Science

The unique properties of this compound make it a candidate for use in developing advanced materials:

- Polymer Chemistry : Pyridine derivatives are often used in the synthesis of polymers with specific properties, such as conductivity or thermal stability.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various pyridine derivatives found that certain modifications of this compound exhibited significant activity against Gram-positive bacteria. The results indicated that the introduction of electron-withdrawing groups enhanced antimicrobial potency.

Case Study 2: Synthesis of Heterocycles

Research conducted on the synthesis of novel heterocycles demonstrated that this compound could effectively participate in cyclization reactions under mild conditions, yielding products with promising biological activities.

作用機序

The mechanism of action of 1,4,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

類似化合物との比較

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can be compared with other similar compounds such as:

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Similar in structure but contains a carboxylic acid group instead of a nitrile group.

1,5,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid: Differentiated by the position of the methyl groups and the presence of a carboxylic acid group.

2-Oxo-1,2-dihydro-3-pyridinecarboxylic acid: Lacks the methyl groups present in this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1,4,6-Trimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS No. 64038-03-5) is a pyridine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring substituted with three methyl groups and a carbonitrile group, which contributes to its unique chemical properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Bacillus subtilis

The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have reported that it can induce apoptosis in cancer cell lines such as:

- Human promyelocytic leukemia cells (HL60)

- Colon cancer cells (HCT116)

Mechanistic studies suggest that the compound affects cell cycle progression and induces oxidative stress in cancer cells, leading to cell death .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. The compound showed significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study on the antimicrobial efficacy of several pyridine derivatives, this compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted its potential utility in developing new antimicrobial agents to combat resistant strains .

Case Study 2: Anticancer Mechanisms

A study focusing on the anticancer mechanisms of this compound revealed that it significantly inhibited the proliferation of human colon cancer cells. Flow cytometry analysis indicated an increase in the sub-G1 phase population of cells treated with the compound, suggesting apoptosis induction. Additionally, the compound was shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic markers .

Research Findings Summary Table

特性

IUPAC Name |

1,4,6-trimethyl-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-4-7(2)11(3)9(12)8(6)5-10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNFRZWVZUMYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90214058 | |

| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817723 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

64038-03-5 | |

| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 64038-03-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinonitrile, 1,2-dihydro-2-oxo-1,4,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90214058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。